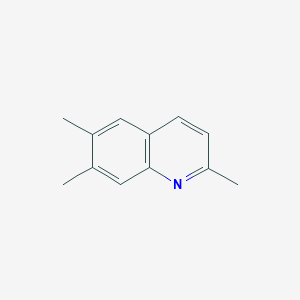

2,6,7-Trimethylquinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. frontiersin.orgmdpi.com It is considered a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.gov This versatile structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for the design and synthesis of novel therapeutic agents. frontiersin.orgnih.gov The significance of the quinoline nucleus lies in its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. nih.govorientjchem.org Researchers have extensively explored quinoline derivatives for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents. nih.govnih.gov The adaptability of the quinoline ring allows for functionalization at different positions, enabling the fine-tuning of its physicochemical and biological properties. frontiersin.org

Classification and Importance of Methylated Quinoline Derivatives

Among the vast array of quinoline derivatives, methylated quinolines represent a significant subclass with distinct properties and applications. The position and number of methyl groups on the quinoline core can profoundly influence the compound's steric and electronic characteristics, thereby affecting its reactivity and biological activity.

Methylated quinolines can be broadly classified based on the position of the methyl group(s) on the quinoline ring system. For instance, quinaldine (B1664567) (2-methylquinoline) and lepidine (4-methylquinoline) are simple monomethylated quinolines. nih.govwikipedia.org The introduction of methyl groups can enhance the lipophilicity of the quinoline molecule, which may improve its ability to cross biological membranes. Furthermore, methyl groups can act as steric hindrances, influencing the binding affinity of the molecule to specific enzymes or receptors. In academic research, methylated quinolines are valuable intermediates in the synthesis of more complex molecules and are studied for their unique spectroscopic and chemical properties.

Research Trajectory and Academic Interest in 2,6,7-Trimethylquinoline

This compound is a specific polysubstituted quinoline that has garnered attention within the academic community. Its structure features methyl groups at the 2, 6, and 7 positions of the quinoline ring. Research on this compound, while not as extensive as for some other quinoline derivatives, is focused on its synthesis, characterization, and potential applications. The presence of three methyl groups offers a unique substitution pattern that is of interest for structure-activity relationship (SAR) studies. Academic interest in this compound is driven by the broader pursuit of developing novel quinoline-based compounds with tailored properties for various scientific and technological applications.

Structure

2D Structure

Properties

IUPAC Name |

2,6,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWJFACJFPXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522111 | |

| Record name | 2,6,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72681-37-9 | |

| Record name | 2,6,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72681-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Functionalization of 2,6,7 Trimethylquinoline

Functional Group Transformations on the Quinoline (B57606) Ring System

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple sites for functional group transformations. These reactions can be broadly categorized into electrophilic and nucleophilic attacks on the aromatic core.

Electrophilic Substitution Reactions on the Aromatic Rings

In quinoline and its derivatives, electrophilic substitution reactions predominantly occur on the benzene ring (carbocycle) due to its higher electron density compared to the pyridine ring. uomustansiriyah.edu.iqquimicaorganica.org The positions most susceptible to electrophilic attack are C5 and C8. quimicaorganica.org This preference is attributed to the greater stability of the cationic intermediate (arenium ion) formed during the reaction. quimicaorganica.org

For 2,6,7-trimethylquinoline, the directing effects of the methyl groups must be considered. Methyl groups are activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to be directed to the available positions on the benzene ring.

Key Electrophilic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO2) onto the quinoline ring is a common electrophilic aromatic substitution. While specific studies on this compound are not detailed, the nitration of quinoline itself with fuming nitric acid in concentrated sulfuric acid typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq

Sulfonation: The reaction of quinoline with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures leads to the formation of quinoline-8-sulfonic acid. uomustansiriyah.edu.iq The actual sulfonating agent is typically the SO3 molecule. libretexts.org This reaction is reversible and the sulfonic acid group can be removed by hydrolysis at high temperatures. libretexts.org

Halogenation: Direct halogenation of quinolines can be challenging and may lead to a mixture of products. However, specific methods have been developed for the regioselective halogenation of the quinoline skeleton. nih.gov For instance, 3-haloquinolines can be synthesized through various methods, including photochemical routes and modified Skraup or Friedländer quinoline syntheses. nih.gov

| Reaction | Reagents | Typical Products for Quinoline |

| Nitration | Fuming HNO3, conc. H2SO4 | 5-Nitroquinoline and 8-Nitroquinoline uomustansiriyah.edu.iq |

| Sulfonation | Oleum (H2SO4 + SO3) | Quinoline-8-sulfonic acid uomustansiriyah.edu.iq |

Nucleophilic Additions and Substitutions

The pyridine ring of the quinoline system is relatively electron-deficient and therefore susceptible to nucleophilic attack.

Chichibabin-type Reaction: Quinoline can undergo nucleophilic addition with potassium amide (KNH2) at low temperatures. Subsequent oxidation of the adduct with potassium permanganate (B83412) (KMnO4) yields 2-aminoquinoline. uomustansiriyah.edu.iq

Substitution of Halogenated Derivatives: Chloro-substituted quinolines are valuable precursors for further functionalization. The chlorine atoms, particularly at the 2- and 4-positions, can be displaced by various nucleophiles. mdpi.comresearchgate.net For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution of the 4-chloro group to yield 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com The reactivity of chloroquinolines towards nucleophiles can be influenced by the position of the chlorine atom and the nature of the nucleophile. researchgate.net For instance, 2-chloroquinoline (B121035) shows higher reactivity towards methoxide (B1231860) ions than 4-chloroquinoline. researchgate.net

Modifications and Reactions of Methyl Substituents

The three methyl groups on the this compound ring provide additional sites for chemical modification. While specific research on the reactions of the methyl groups of this particular compound is limited, general reactions of methyl-substituted quinolines can be inferred. These reactions can include oxidation to carboxylic acids or aldehydes, halogenation under radical conditions, and condensation reactions.

Synthesis of Fused-Ring Systems and Polycyclic Derivatives

The quinoline nucleus can serve as a building block for the synthesis of more complex, fused-ring systems and polycyclic aromatic compounds. One common strategy involves the cyclization of appropriately substituted quinoline derivatives. For instance, the synthesis of functionalized quinolines can be achieved through methods like the photo-Fries rearrangement of p-substituted anilides, which then react with acetylenic Michael acceptors to form quinoline dicarboxylates. nih.gov These functionalized quinolines can then potentially undergo further cyclization reactions to create fused-ring systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the molecular framework and deduce the specific environment of each atom.

While direct experimental data for 2,6,7-trimethylquinoline is not widely published, spectral data from the closely related derivative, 4-cyclohexyl-2,6,7-trimethylquinoline, provides significant insight into the expected chemical shifts for the core structure. rsc.org The following interpretations are based on this data, with adjustments made to account for the absence of the C4-substituent and the presence of protons at the C3 and C4 positions in the parent this compound.

¹H-NMR spectroscopy identifies the chemical environment of each proton in a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will feature two doublets for the adjacent H-3 and H-4 protons and two singlets for the isolated H-5 and H-8 protons. The high-field region will contain three singlets corresponding to the three methyl groups.

Based on analysis of a C4-substituted derivative, the protons on the benzene (B151609) ring portion of the quinoline (B57606) system, H-5 and H-8, are expected to appear as sharp singlets. rsc.org The H-8 proton typically resonates slightly downfield from the H-5 proton. The methyl groups at C-6 and C-7 also appear as singlets, with chemical shifts characteristic of methyl groups attached to an aromatic ring. rsc.org The methyl group at the C-2 position is also a singlet.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | ~7.2-7.3 | Doublet | Coupled to H-4. |

| H-4 | ~7.8-7.9 | Doublet | Coupled to H-3. |

| H-5 | ~7.73 | Singlet | Isolated proton on the carbocyclic ring. rsc.org |

| H-8 | ~7.79 | Singlet | Isolated proton on the carbocyclic ring. rsc.org |

| C2-CH₃ | ~2.68 | Singlet | Methyl group on the pyridine (B92270) ring. rsc.org |

| C6-CH₃ | ~2.45 | Singlet | Methyl group on the benzene ring. rsc.org |

| C7-CH₃ | ~2.45 | Singlet | Methyl group on the benzene ring. rsc.org |

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound will display twelve distinct signals corresponding to its twelve carbon atoms. Nine of these signals will be in the aromatic region (typically δ 115-160 ppm), representing the carbons of the quinoline ring system, while three signals will appear in the aliphatic region (typically δ 15-25 ppm) for the methyl carbons.

The quaternary carbons (C-2, C-4a, C-6, C-7, C-8a) can be distinguished from the protonated carbons (C-3, C-4, C-5, C-8) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum. Data from a related derivative confirms the expected regions for these signals. rsc.org

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~157.8 | Quaternary carbon, attached to nitrogen and a methyl group. rsc.org |

| C-3 | ~122.3 | Protonated aromatic carbon. rsc.org |

| C-4 | ~144-146 | Protonated aromatic carbon. |

| C-4a | ~147.3 | Quaternary carbon at the ring junction. rsc.org |

| C-5 | ~123.7 | Protonated aromatic carbon. rsc.org |

| C-6 | ~138.9 | Quaternary carbon, attached to a methyl group. rsc.org |

| C-7 | ~135.0 | Quaternary carbon, attached to a methyl group. rsc.org |

| C-8 | ~129.0 | Protonated aromatic carbon. rsc.org |

| C-8a | ~120-125 | Quaternary carbon at the ring junction, attached to nitrogen. |

| C2-CH₃ | ~25.5 | Methyl carbon. rsc.org |

| C6-CH₃ | ~20.5 | Methyl carbon. rsc.org |

| C7-CH₃ | ~20.4 | Methyl carbon. rsc.org |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, a cross-peak would be expected between the H-3 and H-4 protons, confirming their adjacent positions. The other aromatic and methyl protons, being singlets, would not show COSY correlations to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). chegg.com It is invaluable for assigning the signals of protonated carbons. For example, the proton signal at ~7.73 ppm would show a cross-peak to the carbon signal at ~123.7 ppm, assigning them as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²JHC and ³JHC). chemicalbook.com HMBC is crucial for identifying the placement of quaternary carbons and substituent groups. Key expected correlations for this compound would include:

Correlations from the C2-CH₃ protons to C-2 and C-3.

Correlations from the C6-CH₃ protons to C-5, C-6, and C-7.

Correlations from the C7-CH₃ protons to C-6, C-7, and C-8.

Correlations from the H-5 proton to C-4, C-6, and C-8a.

Correlations from the H-8 proton to C-6, C-7, and C-4a.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₃N. HRMS analysis would be performed on the protonated molecule, [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₄N⁺ | 172.1121 |

An experimentally measured mass that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the compound. For instance, the HRMS data for the related 4-cyclohexyl-2,6,7-trimethylquinoline showed a measured mass of 254.1900 against a calculated mass of 254.1903 for its [M+H]⁺ ion, demonstrating the high accuracy of this technique. rsc.org

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting high-energy molecular ion often undergoes fragmentation. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation.

For this compound, the molecular ion peak (M⁺˙) at m/z = 171 is expected to be prominent due to the stability of the aromatic system. chemicalbook.com Key fragmentation pathways would likely involve the loss of a methyl radical or hydrogen.

Loss of a Methyl Radical (M-15): A significant peak would be expected at m/z 156, corresponding to the loss of a methyl group (•CH₃). This fragmentation is favorable as it results in a stable, resonance-delocalized quinolinium or benzylic-type cation.

Loss of a Hydrogen Radical (M-1): A peak at m/z 170 may be observed due to the loss of a hydrogen atom, likely from one of the methyl groups, to form a stable substituted quinolyl-methyl cation.

Ring Fragmentation: While less common for stable aromatic systems, some fragmentation of the quinoline ring itself might occur, leading to smaller fragment ions.

Analysis of this fragmentation pattern, especially the prominent M⁺˙ and [M-15]⁺ peaks, provides strong evidence for the presence and location of the trimethyl-substituted quinoline structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

For a compound like this compound, the IR spectrum would be expected to display a series of absorption bands corresponding to its distinct structural features. The quinoline core, being an aromatic heterocycle, would exhibit characteristic C-H and C=C stretching vibrations. The presence of methyl groups would also give rise to specific C-H stretching and bending vibrations.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 |

| Aromatic C=C | Stretching | 1625 - 1450 |

| C=N (in quinoline ring) | Stretching | ~1600 |

| Methyl C-H | Bending | 1470 - 1370 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

It is important to note that the precise positions of these bands can be influenced by the substitution pattern on the quinoline ring and the physical state of the sample. For instance, the IR spectra of the parent compound, quinoline, have been studied in various matrices, and the band positions are observed to shift depending on the environment astrochem.org.

X-ray Crystallography for Solid-State Molecular Architecture

Should single crystals of this compound be grown, X-ray diffraction analysis would reveal its solid-state molecular architecture. The analysis would provide the crystal system, space group, and unit cell dimensions. This data allows for the construction of a detailed model of how the molecules pack together in the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic |

| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c |

| a (Å) | Unit cell dimension. | e.g., 8.5 |

| b (Å) | Unit cell dimension. | e.g., 12.3 |

| c (Å) | Unit cell dimension. | e.g., 9.8 |

| α (°) | Unit cell angle. | e.g., 90 |

| β (°) | Unit cell angle. | e.g., 105.2 |

| γ (°) | Unit cell angle. | e.g., 90 |

| V (ų) | Volume of the unit cell. | e.g., 1005 |

| Z | Number of molecules per unit cell. | e.g., 4 |

Note: The values presented in this table are hypothetical and serve only to illustrate the type of data obtained from an X-ray crystallography experiment. Actual experimental data for this compound is not currently available.

Computational and Theoretical Chemistry Studies of 2,6,7 Trimethylquinoline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the molecular properties of heterocyclic compounds. nih.govnih.gov These methods are frequently used to determine stable molecular structures, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. researchgate.netnih.gov For instance, studies on various substituted quinolines have successfully employed DFT methods, such as B3LYP with basis sets like 6-311+G(**), to optimize molecular geometries and calculate vibrational spectra that show good agreement with experimental FT-IR and FT-Raman data. nih.gov

However, a specific DFT or ab initio study detailing the optimized geometry and electronic properties of 2,6,7-trimethylquinoline has not been identified in the reviewed literature.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the chemical stability and kinetic reactivity of a compound. nih.gov

For many quinoline derivatives, HOMO-LUMO energies have been calculated using DFT to understand charge transfer within the molecule. researchgate.netrsc.org For example, a DFT study on the closely related 2,6,7-trimethyl-3-p-tolylquinoxaline calculated the HOMO and LUMO energies to analyze intramolecular charge transfer. researchgate.net Similar analyses for this compound, which would provide its specific HOMO-LUMO energy gap and detail the distribution of these orbitals, are not present in the available literature.

Prediction of Spectroscopic Properties and Spectral Band Assignments

Theoretical calculations are instrumental in predicting spectroscopic properties and assigning spectral bands. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while DFT calculations can predict vibrational spectra (IR and Raman) with high accuracy. researchgate.netrsc.org Such calculations have been performed for various methyl-substituted quinolines, allowing for detailed assignments of their fundamental vibrational modes. researchgate.net A study on a quinoxaline (B1680401) derivative containing the 2,6,7-trimethyl substitution pattern utilized TD-DFT to study its UV spectra in different phases. researchgate.net However, a corresponding theoretical prediction and detailed band assignment for the vibrational or electronic spectra of This compound are absent from current scientific publications.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry provides powerful methods for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.netasianpubs.org Theoretical studies have investigated the mechanisms of various quinoline synthesis reactions and the kinetics of processes like tautomerization in quinolinone systems. chemicalbook.com These studies offer a deep understanding of the reaction pathways at a molecular level. A dedicated theoretical investigation into the reaction mechanisms involving This compound or its synthesis, including kinetic parameters, appears to be an unaddressed area of research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and non-covalent intermolecular interactions. researchgate.net While MD simulations are widely applied to complex systems like biomolecules and polymers, their application to smaller molecules like quinoline derivatives can reveal important information about their behavior in solution and their interaction with other molecules. No specific MD simulation studies focused on the conformational analysis or intermolecular interactions of This compound were found.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the chemical structure of compounds with their reactivity. These models are valuable in medicinal chemistry and materials science for designing molecules with desired properties. While QSRR studies have been conducted on certain classes of quinoline derivatives to predict biological activities, a model specifically developed for or including This compound to predict its reactivity is not available in the literature.

Reactivity Profiles and Organic Transformations of 2,6,7 Trimethylquinoline

Oxidation Reactions Leading to Quinoline (B57606) Derivatives

The oxidation of 2,6,7-trimethylquinoline can lead to a variety of quinoline derivatives, depending on the oxidizing agent and reaction conditions. The benzene (B151609) ring of the quinoline system is generally more susceptible to oxidation than the pyridine (B92270) ring. orientjchem.org Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed for such transformations.

One significant oxidation reaction involves the conversion of the methyl groups on the quinoline ring. For instance, the methyl group at the 4-position can be oxidized to a carboxylic acid group, yielding this compound-4-carboxylic acid. This transformation is a key step in the synthesis of more complex quinoline derivatives. nih.gov The synthesis of quinoline-4-carboxylic acids can be achieved through various methods, including the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid. nih.govresearchgate.net

Furthermore, the introduction of a hydroxyl group onto the quinoline ring system can be achieved through aromatization of a corresponding dihydro quinolinone. For example, 2,4,7-trimethyl-quinolin-5-ol has been synthesized by the aromatization of 2,4,7-trimethyl-7,8-dihydro quinolinone using manganese(III) acetate.

Table 1: Examples of Oxidation Reactions

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,4,7-trimethyl-7,8-dihydro quinolinone | Manganese(III) acetate | 2,4,7-Trimethyl-quinolin-5-ol | |

| Substituted Anilines, Benzaldehyde, Pyruvic Acid | - | Quinoline-4-carboxylic acid derivatives | nih.govresearchgate.net |

Reduction Reactions Forming Dihydro- and Tetrahydroquinoline Analogues

The reduction of the quinoline ring system can lead to the formation of dihydro- and tetrahydroquinoline analogues. These reactions typically involve catalytic hydrogenation or the use of chemical reductants. For instance, the nitro group at the 7-position of a quinoline derivative can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid.

While specific examples for the direct reduction of this compound were not found in the provided search results, the general reactivity of the quinoline core suggests that it can undergo reduction. Reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are commonly used for the reduction of quinoline derivatives. The reduction of the pyridine ring is a common transformation, leading to 1,2-dihydro or 1,2,3,4-tetrahydroquinolines. The specific product depends on the choice of reducing agent and the reaction conditions. The oxidative dehydrogenation of tetrahydroquinolines can also be used to synthesize quinolines. organic-chemistry.org

Cycloaddition Reactions and Pericyclic Processes

Quinoline and its derivatives can participate in cycloaddition reactions, offering a powerful tool for the synthesis of complex polycyclic structures. These reactions can be promoted by heat or light and may involve the quinoline acting as either a diene or a dienophile.

Photochemical dearomative cycloadditions of quinolines with alkenes have been reported. escholarship.orgnih.gov These reactions, often enabled by photosensitization of Lewis acid-complexed substrates, can exhibit high diastereo- and regioselectivities. escholarship.org The cycloaddition can occur at different positions of the quinoline ring, leading to various fused-ring products. escholarship.org For instance, a dearomative para-cycloaddition of quinolines with alkenes has been described. escholarship.org

Furthermore, quinoline derivatives can undergo [4+2] cycloaddition reactions (Diels-Alder type reactions). researchgate.net For example, a diene system incorporated into a quinoline derivative can react with dienophiles like N-maleimides to form new polycyclic adducts. researchgate.net The reactivity and selectivity of these cycloadditions are influenced by the substituents on both the quinoline ring and the reacting partner.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and quinoline derivatives are valuable substrates in these transformations. While specific examples for this compound were not extensively detailed in the search results, the general reactivity of the quinoline scaffold is well-established in this context.

Palladium-catalyzed reactions are widely used for the functionalization of quinolines. For instance, a palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids, including quinolines, with arylboronic acids allows for the synthesis of heterobiaryl products. organic-chemistry.org Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have also been reported as an efficient method for the alkylation of heterocycles like quinoline. organic-chemistry.org

The synthesis of quinoline derivatives can also be achieved through transition metal-catalyzed annulation reactions. For example, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂/2,4,6-Collidine/Brønsted acid | Aliphatic alcohols and anilines | Substituted quinolines | organic-chemistry.org |

| Palladium catalyst | o-Iodoanilines and propargyl alcohols | 2,4-Disubstituted quinolines | organic-chemistry.org |

| Iron catalyst | Heteroaromatic tosylates/phosphates and alkyl Grignard reagents | Alkylated heterocycles | organic-chemistry.org |

Electrochemical Properties and Redox Behavior

The electrochemical properties of quinoline derivatives are of significant interest due to their potential applications in various fields, including materials science and medicinal chemistry. The redox behavior of quinolines is influenced by the nature and position of substituents on the ring system.

Studies on various quinoline derivatives have shown a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov For instance, the presence of a methyl group can facilitate oxidation, while the reduction potential of methylated compounds may be more negative compared to their non-methylated counterparts. nih.gov

Electrochemical measurements, typically performed using techniques like cyclic voltammetry, can provide valuable information about the electron-transfer processes of these molecules. researchgate.net The half-wave redox potentials of quinoline derivatives have been correlated with their biological activities in some cases. researchgate.net While specific electrochemical data for this compound was not found in the initial search, the general principles of quinoline electrochemistry suggest that it would exhibit redox activity influenced by its three methyl substituents.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Key Intermediate and Building Block in Complex Chemical Syntheses

2,6,7-Trimethylquinoline serves as a foundational molecule in the synthesis of more elaborate chemical structures, particularly diverse quinoline (B57606) and pyrroloquinoline derivatives.

The chemical reactivity of the quinoline ring system, modified by the presence of three methyl groups, allows for its use as a starting material in the synthesis of a wide array of quinoline derivatives. nih.gov The methyl groups can influence the regioselectivity of further reactions, directing incoming substituents to specific positions on the heterocyclic ring. This controlled functionalization is crucial in medicinal chemistry and materials science for fine-tuning the properties of the final compounds.

Various synthetic methodologies, such as the Skraup-Doebner-Von Miller synthesis, can be adapted to produce a range of substituted quinolines. jptcp.comresearchgate.netnih.gov These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds, and the specific substitution pattern of the aniline (B41778) precursor dictates the final arrangement of substituents on the quinoline ring. jptcp.com For instance, derivatives of this compound can be prepared through reactions that modify the existing methyl groups or introduce new functional groups onto the aromatic core. scispace.com

The resulting quinoline derivatives find applications as intermediates in the synthesis of biologically active compounds and specialized chemical agents. nih.govnih.gov The ability to generate a library of derivatives from a common precursor like this compound is a significant advantage in drug discovery and the development of new materials. capes.gov.br

The fusion of a pyrrole (B145914) ring onto the quinoline framework gives rise to pyrroloquinolines, a class of compounds with significant biological and electronic properties. This compound can be a key starting material in the multi-step synthesis of these complex heterocyclic systems. nih.gov

The synthesis of pyrroloquinoline derivatives often involves the initial functionalization of the quinoline ring, followed by cyclization reactions to form the pyrrole moiety. researchgate.net For example, a common strategy involves the introduction of a nitro group onto the quinoline ring, which is then reduced to an amino group. nih.gov This amino group can then react with a suitable carbonyl compound to form the pyrrole ring through an intramolecular condensation. nih.gov The methyl groups on the quinoline core can influence the reactivity and stability of the intermediates, as well as the final properties of the pyrroloquinoline product. nih.gov

These synthetic routes can lead to the formation of tricyclic and tetracyclic structures with diverse functionalities. mdpi.comnih.govmdpi.com The specific arrangement of the fused rings and the substituents on the periphery of the molecule are critical for their intended application, which can range from medicinal agents to components in organic electronics. mdpi.com

Integration into Functional Materials

The unique structural and electronic properties of the quinoline nucleus, and by extension this compound, make it an attractive component for the design of functional materials.

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in chemical reactions. nih.gov The cations in ionic liquids are often based on nitrogen-containing heterocycles, such as imidazolium (B1220033) and pyridinium (B92312) ions. nih.gov

While direct application of this compound in commercially available ionic liquids is not widely documented, its structural motif is relevant. Quinolines can be quaternized to form quinolinium salts, which can then act as the cationic component of an ionic liquid. The presence of methyl groups on the quinoline ring can influence the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and thermal stability. The steric bulk of the methyl groups can affect the packing of the ions in the liquid state, leading to lower melting points.

The development of task-specific ionic liquids, where the structure of the cation and anion are tailored for a particular application, is an active area of research. nih.gov Quinolinium-based ionic liquids derived from precursors like this compound could potentially be designed for specific applications in synthesis, catalysis, or electrochemistry.

Quinoline and its derivatives have a long history in the dye industry. wikipedia.org The extended π-conjugated system of the quinoline ring is responsible for its ability to absorb and emit light, a key property for any chromophore. The 2- and 4-methyl derivatives of quinoline are known precursors to cyanine (B1664457) dyes. wikipedia.org

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca Amino-substituted derivatives of this compound could serve as the coupling component in such syntheses. The methyl groups on the quinoline ring can act as auxochromes, modifying the color of the resulting dye by influencing the electronic transitions within the molecule. By strategically placing these groups, the absorption and emission wavelengths of the dye can be fine-tuned.

The specific shade and fastness properties of a dye are highly dependent on its molecular structure. The rigid and planar quinoline scaffold, combined with the electronic effects of the methyl substituents, makes this compound a potentially valuable building block for the creation of novel dyes and pigments with tailored properties for various applications, including textiles, printing inks, and optical data storage.

The degradation of polymers, often initiated by heat, light, or oxidation, can be inhibited by the addition of stabilizing agents. Certain heterocyclic compounds, including derivatives of quinoline, have been investigated for their antioxidant and stabilizing properties. nih.gov While direct evidence for the use of this compound as a polymer stabilizer is limited, its structural analogues, such as 2,2,4-trimethyl-1,2-dihydroquinoline, are known to be effective antioxidants. google.com

The mechanism of action for these stabilizers often involves the quenching of free radicals that propagate the degradation process. The nitrogen atom in the quinoline ring and the presence of electron-donating methyl groups can contribute to this radical-scavenging ability. The steric hindrance provided by the methyl groups can also enhance the stability of the resulting radical, preventing further reactions.

The development of new and more effective polymer stabilizers is an ongoing area of research. The study of quinoline derivatives, including those based on the this compound framework, could lead to the discovery of novel stabilizers with improved performance and compatibility with a wider range of polymeric materials. nih.gov

Photophysical Properties and Potential Optoelectronic Applications

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

No specific experimental data for the UV-Vis absorption characteristics of 2,6,7-trimethylquinoline, including its electronic transitions and absorption bands, were found. Studies on other quinoline (B57606) derivatives show that they typically exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. However, the precise wavelengths and intensities of these bands are highly dependent on the specific substitution pattern and solvent environment.

Analysis of Electronic Transitions and Absorption Bands

Detailed analysis of the electronic transitions for this compound is not available. For related quinoline compounds, computational studies using methods like Density Functional Theory (DFT) have been employed to predict electronic excitations and absorption spectra. Such theoretical investigations would be necessary to approximate the expected absorption bands for this compound in the absence of experimental measurements.

Photoluminescence (PL) and Fluorescence Spectroscopy

Specific data on the photoluminescence (PL) and fluorescence properties of this compound are absent from the available literature. Research on analogous molecules suggests that quinolines can be fluorescent, with their emission characteristics being strongly influenced by their molecular structure and environment.

Fluorescence Quantum Yields and Lifetimes

There is no published data on the fluorescence quantum yields or excited-state lifetimes for this compound. These parameters are crucial for evaluating the efficiency of the fluorescence process and are known to vary significantly among different quinoline isomers and derivatives.

Emission Spectra and Wavelength Dependence

The emission spectra and their dependence on excitation wavelength for this compound have not been reported. For many fluorescent quinolines, the emission wavelength is sensitive to solvent polarity, a phenomenon related to solvatochromism observed in absorption.

Excited State Dynamics and Photochemical Transformations

There is no specific information regarding the excited-state dynamics or potential photochemical transformations of this compound. Studies on other quinoline derivatives have explored processes such as excited-state intramolecular proton transfer (ESIPT) and intersystem crossing, but these are highly structure-dependent phenomena, and no such investigations have been reported for the 2,6,7-trimethyl isomer.

Theoretical Evaluation for Optoelectronic Device Integration (e.g., OLEDs)

Quinoline-based compounds are recognized for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. nih.gov The electron-withdrawing nature of the quinoline ring system plays a significant role in its electron transport properties. nih.gov Theoretical studies on quinoline derivatives typically involve the calculation of several key parameters to predict their behavior in an optoelectronic device.

Key Parameters in Theoretical Evaluation:

Reorganization Energies: These calculations help in understanding the charge transport properties of the molecule. Lower reorganization energies for holes (hole reorganization energy) and electrons (electron reorganization energy) are desirable for efficient charge transport in the HTL and ETL, respectively.

Ionization Potentials and Electron Affinities: These values are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The alignment of these energy levels with those of other materials in the OLED stack is critical for efficient charge injection and transport.

By performing these theoretical analyses, researchers can screen potential candidate molecules and predict their performance in OLEDs before undertaking the more resource-intensive process of synthesis and device fabrication. nih.gov

Photophysical Properties Data Table

Specific experimental data on the photophysical properties of this compound is not available in the reviewed literature. The following table lists the key photophysical properties that are typically characterized for potential optoelectronic materials.

| Property | Symbol | Description | Value for this compound |

| Absorption Maximum | λabs | The wavelength at which the compound absorbs the most light. | Data not available |

| Molar Absorptivity | ε | A measure of how strongly the compound absorbs light at a given wavelength. | Data not available |

| Emission Maximum | λem | The wavelength at which the compound emits the most light after excitation. | Data not available |

| Quantum Yield | Φ | The ratio of photons emitted to photons absorbed. | Data not available |

| Fluorescence Lifetime | τ | The average time the molecule stays in its excited state before emitting a photon. | Data not available |

| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima. | Data not available |

Future Research Directions and Emerging Academic Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has been a subject of intense research, with a growing emphasis on environmentally benign and efficient methodologies. nih.gov Future research will undoubtedly focus on developing more sustainable and atom-economical pathways to synthesize polysubstituted quinolines like 2,6,7-trimethylquinoline. chemrxiv.org

Current research highlights several promising strategies:

Direct Synthesis from Nitroaromatics: A highly efficient, one-pot procedure has been developed for preparing substituted quinolines from substituted o-nitrotoluenes and olefins using a cesium catalyst. rsc.orgrsc.org This method is notable for its mild conditions and absence of transition metal catalysis, presenting an atom-economical pathway where water is the primary byproduct. rsc.org This approach shortens the synthetic route compared to traditional methods that start from anilines. rsc.org

Catalytic C-H Functionalization: Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents offer a rapid and functional-group-tolerant method. organic-chemistry.org Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides direct access to 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Domino Reactions: Metal-free domino reactions, such as the condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds, provide a large variety of 2-substituted quinolines with high functional group tolerance. organic-chemistry.org

Photocatalysis: A green synthesis approach utilizes photocatalytically generated imine radicals that can undergo intramolecular Michael addition or anti-Michael addition to produce disubstituted quinolines from a single substrate, demonstrating high atom economy and mild reaction conditions. chemrxiv.org

Future work on this compound will likely adapt these modern synthetic strategies to improve yield, reduce waste, and utilize greener solvents and catalysts, moving away from classical, often harsh, synthesis methods like the Skraup synthesis. researchgate.netrsc.org

| Synthetic Strategy | Key Features | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Direct Synthesis from o-Nitrotoluenes | One-pot, cesium-catalyzed, no transition metal, mild conditions. | Shortened, more efficient, and cost-effective pathway. | rsc.orgrsc.org |

| Copper-Catalyzed Cascade Cyclization | Uses aryl aldehydes, anilines, and acrylic acid; aerobic conditions. | High chemo- and regioselectivity with excellent functional-group tolerance. | organic-chemistry.org |

| Metal-Free Domino Reaction | Condensation/aza-Prins cyclization/retro-aldol; broad functional group tolerance. | Avoids metal catalysts, offering a potentially more sustainable route. | organic-chemistry.org |

| Photocatalytic Radical Cyclization | Uses a single substrate to form two different quinoline products; high atom economy. | Green synthesis method with simple experimental setup and mild conditions. | chemrxiv.org |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic pathways for this compound, advanced reaction monitoring techniques are crucial. Future research will increasingly employ in-situ spectroscopic methods to gain real-time mechanistic and kinetic insights.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to continuously monitor the progress of organic reactions. nih.gov By coupling an electrochemical cell with a recycle loop through a transmission FTIR cell, researchers can study reactions under electrochemical control, allowing for the controlled generation of reactive intermediates. nih.gov This approach provides detailed kinetic profiles, which are invaluable for understanding reaction mechanisms and optimizing conditions for efficiency and selectivity. nih.gov For the synthesis of this compound, this could mean tracking the formation of key intermediates and byproducts in real-time, leading to more robust and reproducible synthetic protocols.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, including quinoline derivatives. azoai.comspringernature.com These computational tools can navigate the vast chemical space to identify novel compounds with desired properties. azoai.com

Generative AI for Novel Scaffolds: Generative adversarial networks (GANs), such as the MedGAN model, have been successfully used to generate novel quinoline-scaffold molecules. azoai.com These models can learn from existing molecular data to produce new, valid, and unique chemical structures with optimized properties. azoai.com

Predictive Modeling: ML models are being developed to predict the reactive sites of molecules for reactions like electrophilic aromatic substitution with high accuracy. researchgate.net For instance, a model using quantum mechanics descriptors as input can predict reactive sites with 93% accuracy. researchgate.net Other ML algorithms, including AdaBoost Regressor and Support Vector Regression, are used to develop predictive models for the biological activity of quinolone derivatives. researchgate.net

De Novo Drug Design: AI-driven drug design platforms can automate the process of generating novel analogues of a seed molecule, optimizing for multiple parameters simultaneously, including potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) risk. youtube.com

For this compound, these AI and ML approaches could be used to design new derivatives with enhanced biological activities or specific material properties, significantly accelerating the discovery and development process. mdpi.comnih.gov

| AI/ML Application | Description | Relevance to this compound Research | Reference |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | AI models (e.g., MedGAN) that generate novel molecular structures based on learned data. | Design of new this compound derivatives with potentially enhanced properties. | azoai.com |

| Reaction Prediction | ML models that predict the outcomes and reactive sites of chemical reactions. | Guiding the synthesis of new derivatives by predicting reactivity. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Computational models that relate the chemical structure of a compound to its biological activity. | Predicting the potential biological efficacy of novel this compound analogues. | mdpi.com |

| De Novo Design | Automated generation and multi-parameter optimization of new molecules. | Accelerating the design-make-test-analyze cycle for new therapeutic or material applications. | springernature.comyoutube.com |

Exploration of Undiscovered Reactivity and Catalytic Roles

The rich chemistry of the quinoline scaffold suggests that this compound and its derivatives may possess undiscovered reactivity and catalytic capabilities.

Research has shown that quinoline-based compounds can form complexes with metals like copper, and these complexes can exhibit significant catalytic activity. mdpi.comdigitellinc.com For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone, a process with applications in various fields. mdpi.comdigitellinc.com The catalytic activity is dependent on the structure of the quinoline ligand and the nature of the coordinated metal ion. mdpi.com The presence of electron-donating groups, such as the methyl groups in this compound, can enhance the electron density at the nitrogen atom, potentially favoring coordination with a metal and forming stable, catalytically active complexes. mdpi.com

Future research could explore the catalytic potential of this compound in a range of organic transformations. This includes its use as a ligand in asymmetric catalysis or as an organocatalyst itself. The specific substitution pattern of this compound may lead to unique selectivity and reactivity compared to other quinoline derivatives.

Expanding Applications in Niche Advanced Materials and Nanotechnology

While quinolines are well-known for their medicinal applications, future research is expected to expand their use in advanced materials and nanotechnology. rsc.orgnih.gov

Luminescent Materials: Certain quinoline derivatives exhibit aggregation-induced emission (AIE) properties, making them suitable for developing fluorescent probes and sensors. nih.gov For example, a quinoline-malononitrile-based probe was developed for detecting monoamine oxidases in living cells. nih.gov The specific electronic properties conferred by the trimethyl substitution pattern in this compound could be harnessed to create novel light-emitting materials for applications in organic light-emitting diodes (OLEDs) or bio-imaging. nih.gov

Nanomaterial-Assisted Synthesis: Nanomaterials are being used to enhance the synthesis of quinolines. For instance, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to double the reaction yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing an unstable intermediate. nih.gov This synergy between nanotechnology and quinoline chemistry opens avenues for using this compound in the surface functionalization of nanoparticles, creating hybrid materials with unique catalytic or sensing properties.

The exploration of this compound as a building block for polymers, functional dyes, or components in molecular machines represents a fertile ground for future materials science research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6,7-trimethylquinoline, and what are their comparative advantages?

- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted aniline derivatives or alkylation of quinoline precursors. For example, the Skraup or Doebner-Miller reactions may be adapted using methyl-substituted anilines with glycerol and sulfuric acid as condensing agents. Purification often involves fractional distillation or chromatography. Key challenges include controlling regioselectivity to avoid isomers like 2,4,6-trimethylquinoline (CAS 2243-89-2) . Comparative advantages of these routes include yield optimization (~40–60%) and scalability, though reaction conditions (e.g., temperature, catalyst selection) must be carefully standardized to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming methyl group positions and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) verifies molecular weight (171.24 g/mol). Differential Scanning Calorimetry (DSC) can determine melting behavior, though literature reports for related trimethylquinolines suggest variability (e.g., 118–120°C for 3,4,5-trimethoxyphenylacetic acid analogs) . Researchers must report instrument parameters (e.g., column type, solvent gradients) to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the antioxidant activity of this compound when combined with alkylated phenols (e.g., APAN)?

- Methodological Answer : Synergistic antioxidant effects, as observed in lubricant formulations, require kinetic studies (e.g., Pressure Differential Scanning Calorimetry, PDSC) under standardized conditions (ASTM D6168). For instance, this compound alone shows lower oxidative stability than APAN (a C12-alkylated phenol), but their combination exhibits non-additive effects, suggesting radical scavenging or hydrogen donation mechanisms. Researchers should design dose-response experiments (e.g., 0.1–0.25 wt.% loadings) and use Arrhenius models to quantify activation energy changes. Statistical analysis (e.g., ANOVA) must validate synergism claims against control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.